

# An In-depth Technical Guide to N4-Acetylsulfamerazine: Chemical Structure and Properties

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## Compound of Interest

Compound Name: N4-Acetylsulfamerazine

Cat. No.: B027477

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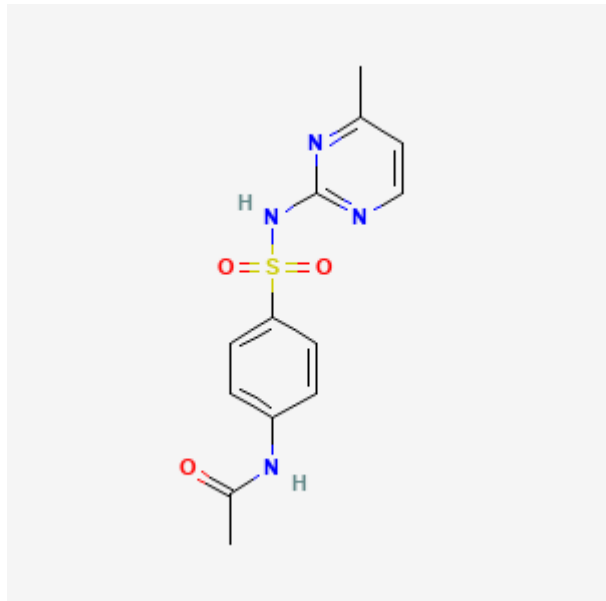
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **N4-Acetylsulfamerazine**. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

## Chemical Structure and Identification

**N4-Acetylsulfamerazine**, a derivative of the sulfonamide antibiotic sulfamerazine, is distinguished by the acetylation of the aniline nitrogen (N4). Its chemical identity is established by the following identifiers:

- IUPAC Name: N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide[1]
- CAS Number: 127-73-1[1]
- Molecular Formula: C<sub>13</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub>S[1]
- Canonical SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C[1]
- InChI Key: PHFJZKMLXDFUNB-UHFFFAOYSA-N[1]

The molecular structure of **N4-Acetylsulfamerazine** is depicted below:



## Physicochemical Properties

A summary of the key physicochemical properties of **N4-Acetylsulfamerazine** is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Weight	306.34 g/mol	[1]
Melting Point	Estimated: 249-251 °C	[2] (for N4-acetylsulfamethazine)
Boiling Point	Data not available	
Solubility	>46 µg/mL (at pH 7.4)	[1]
pKa	Data not available	

Note: The melting point provided is for the closely related compound N4-acetylsulfamethazine and serves as an estimation.

## Biological Activity and Mechanism of Action

**N4-Acetylsulfamerazine** is primarily known as the main metabolite of the antibacterial drug sulfamerazine.[1] The parent drug, sulfamerazine, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfamerazine exhibits its bacteriostatic effect.

As a metabolite, **N4-Acetylsulfamerazine** is generally considered to have significantly reduced or no antibacterial activity compared to its parent compound. The acetylation at the N4 position hinders its ability to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS. Therefore, its primary relevance in pharmacology and drug development lies in its role in the pharmacokinetics and metabolism of sulfamerazine.

Below is a diagram illustrating the metabolic relationship between sulfamerazine and **N4-Acetylsulfamerazine**.



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Caption: Metabolic conversion of Sulfamerazine to **N4-Acetylsulfamerazine**.

## Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and analysis of **N4-Acetylsulfamerazine**, based on established methods for related sulfonamides.

### Synthesis of N4-Acetylsulfamerazine

The synthesis of **N4-Acetylsulfamerazine** can be achieved through the acetylation of sulfamerazine. A typical laboratory-scale synthesis protocol is as follows:

Materials:

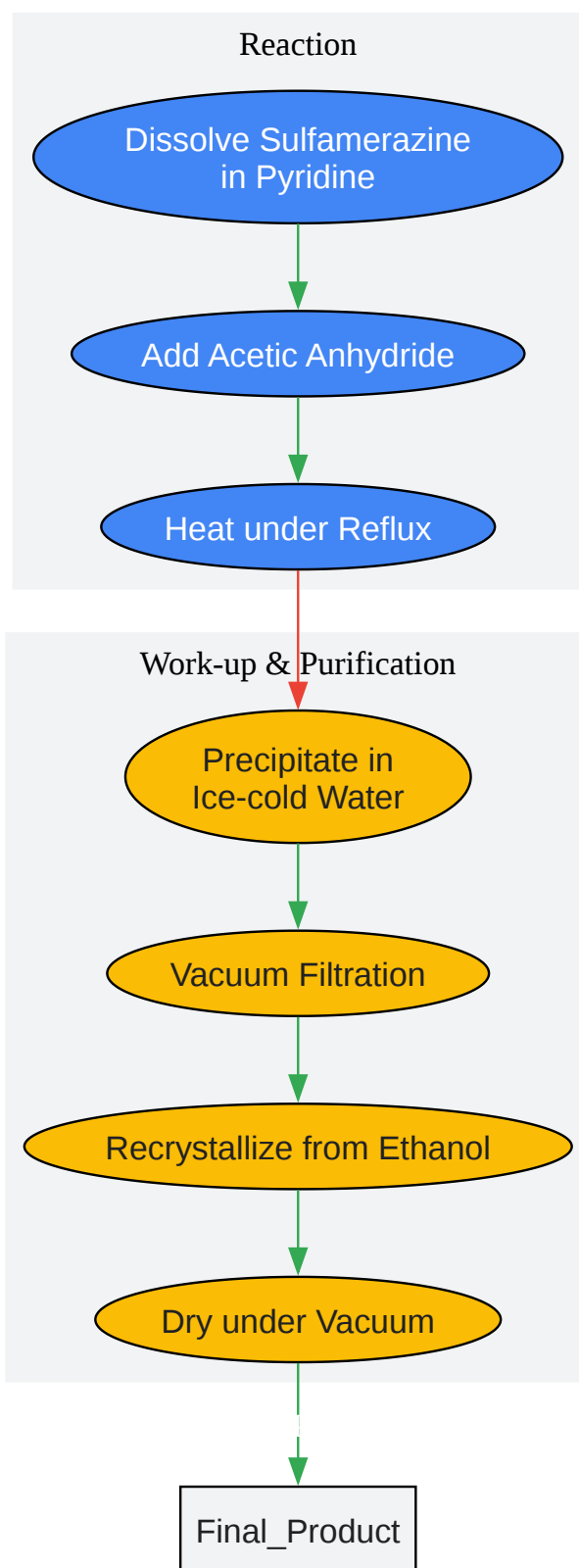
- Sulfamerazine
- Acetic anhydride

- Pyridine (as solvent and catalyst)
- Ice-cold water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel, filter paper)

Procedure:

- **Dissolution:** Dissolve a known amount of sulfamerazine in a minimal amount of pyridine in a round-bottom flask.
- **Acetylation:** Slowly add a slight molar excess of acetic anhydride to the solution while stirring.
- **Reaction:** Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Precipitation:** After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude **N4-Acetylsulfamerazine**.
- **Isolation:** Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine and excess acetic acid.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure **N4-Acetylsulfamerazine** crystals.
- **Drying:** Dry the purified crystals in a vacuum oven at a moderate temperature.

The following diagram outlines the experimental workflow for the synthesis of **N4-Acetylsulfamerazine**.



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Caption: Workflow for the synthesis of **N4-Acetylsulfamerazine**.

## Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **N4-Acetylsulfamerazine** can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 4.6 x 250 mm, 5  $\mu$ m)
- Data acquisition and processing software

Chromatographic Conditions (Example):

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30  $^{\circ}$ C
- Detection Wavelength: Determined by the UV spectrum of **N4-Acetylsulfamerazine** (typically around 254 nm or 270 nm).
- Injection Volume: 10-20  $\mu$ L

Procedure:

- Standard Preparation: Prepare a stock solution of **N4-Acetylsulfamerazine** of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the synthesized product or sample containing **N4-Acetylsulfamerazine** in the mobile phase or a compatible solvent. Filter the sample through a 0.45  $\mu$ m syringe filter before injection.

- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **N4-Acetylsulfamerazine** in the samples from the calibration curve.

## Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of **N4-Acetylsulfamerazine** can be confirmed using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

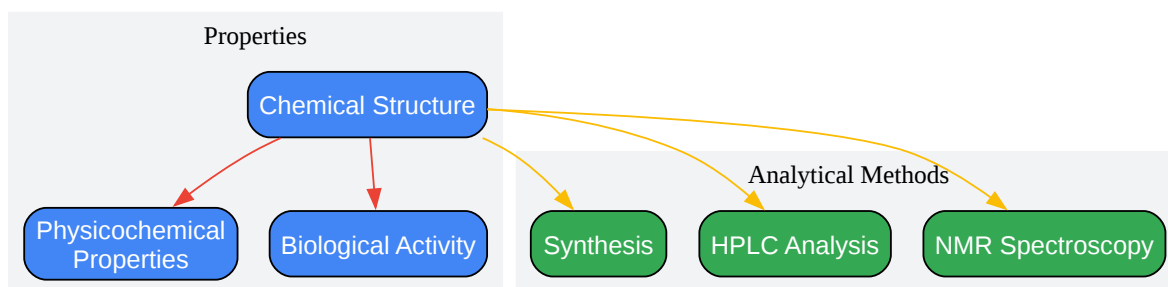
Sample Preparation:

- Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not using the solvent peak as an internal reference.

Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to standard instrument protocols.
- Expected  $^1\text{H}$  NMR signals would include aromatic protons, the methyl protons of the pyrimidine ring, the methyl protons of the acetyl group, and the NH protons.
- Expected  $^{13}\text{C}$  NMR signals would correspond to the carbonyl carbon, the aromatic carbons, the pyrimidine carbons, and the methyl carbons.

The logical relationship of the key properties and analyses of **N4-Acetylsulfamerazine** is illustrated in the following diagram.



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Caption: Interrelation of properties and analytical methods for **N4-Acetylsulfamerazine**.

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## References

- 1. N4-Acetylsulfamerazine | C<sub>13</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub>S | CID 67181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 100-90-3,sulfamethazine-n4-acetyl | lookchem [lookchem.com]
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